molecular formula C13H16BrF2NO2 B11787353 (R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol

(R)-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol

Cat. No.: B11787353
M. Wt: 336.17 g/mol
InChI Key: KWOOHRDCZZTZQS-GFCCVEGCSA-N
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Description

®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol is a synthetic organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps may include:

    Bromination: Introduction of the bromine atom into the chroman ring.

    Amination: Introduction of the amino group.

    Fluorination: Introduction of the difluoroethanol moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may result in halogenated products.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

In biological research, the compound may be investigated for its effects on cellular processes and its potential as a biochemical tool.

Medicine

The compound could be explored for its therapeutic potential, including its activity against specific diseases or conditions.

Industry

In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol: can be compared with other chroman derivatives, such as:

Uniqueness

The uniqueness of ®-2-(4-Amino-6-bromo-2,2-dimethylchroman-4-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C13H16BrF2NO2

Molecular Weight

336.17 g/mol

IUPAC Name

2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroethanol

InChI

InChI=1S/C13H16BrF2NO2/c1-11(2)6-12(17,13(15,16)7-18)9-5-8(14)3-4-10(9)19-11/h3-5,18H,6-7,17H2,1-2H3/t12-/m1/s1

InChI Key

KWOOHRDCZZTZQS-GFCCVEGCSA-N

Isomeric SMILES

CC1(C[C@@](C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)(C(CO)(F)F)N)C

Origin of Product

United States

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